molecular formula C26H30O10 B168426 Syringaresinol diacetate CAS No. 1990-77-8

Syringaresinol diacetate

Cat. No.: B168426
CAS No.: 1990-77-8
M. Wt: 502.5 g/mol
InChI Key: FEDJEJQAGQWOHV-XZUXRINTSA-N
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Description

Syringaresinol diacetate is a chemical compound with the molecular formula C26H30O10 . It is a type of lignan, a class of compounds found in plants .


Synthesis Analysis

The synthesis of syringaresinol has been studied extensively. One notable method involves a one-pot biocatalytic cascade reaction for the production of racemic syringaresinol from a lignin-derived phenol . This process consumes dihydrosinapyl alcohol, which can be produced renewably from lignocellulosic material .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 69 bonds, including 39 non-H bonds, 14 multiple bonds, 10 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 2 esters (aliphatic), and 2 ethers .


Chemical Reactions Analysis

This compound has been found to exhibit anti-inflammatory effects. In one study, it was found to inhibit protein expression of lipopolysaccharide-stimulated inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) as well as production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 502.5 g/mol. It has 10 hydrogen bond acceptors and 10 rotatable bonds. Its topological polar surface area is 108 Ų .

Scientific Research Applications

  • Cardioprotective Effects : Syringaresinol has been found to protect against type 1 diabetic cardiomyopathy. It alleviates inflammation, cardiac fibrosis, and oxidative stress without affecting hyperglycemia and body weight. This is achieved by restoring the antioxidant Keap1/Nrf2 system and regulating the TGF-β/Smad signaling pathway (Li et al., 2020).

  • Potential in Polymer Industry : Syringaresinol serves as a renewable and safer alternative to Bisphenol A for Epoxy-Amine resins. It shows excellent thermal stabilities and mechanical properties, making it a greener substitute for BPA in the polymer industry (Janvier et al., 2017).

  • Protective Effect on Diabetic Nephropathy : In a rat model of diabetic nephropathy, syringaresinol showed a protective role. It improved pathological changes in kidneys, reduced kidney injury indicators, and reversed streptozotocin-induced oxidative stress (Ji et al., 2022).

  • Applications in Non-Isocyanate Polyurethanes : Syringaresinol is proposed as a greener and safer alternative for petro-sourced and toxic bisphenol-A in Non-Isocyanate PolyUrethanes (NIPUs) synthesis. It has shown promising results in terms of thermal stability and glass transition temperatures (Janvier et al., 2017).

  • Cancer Treatment Potential : Syringaresinol has demonstrated an ability to inhibit the proliferation of human promyelocytic HL-60 leukemia cells by inducing G1 arrest and apoptosis. This suggests its potential as a chemotherapeutic agent (Park et al., 2008).

  • Gut Microbiota Modulation and Immune System Rejuvenation : Syringaresinol can delay immunosenescence by enhancing total CD3+ T cells and naïve T cells, and modulating gut microbiota in middle-aged mice. This suggests its role in rejuvenating the immune system through gut integrity and microbiota diversity (Cho et al., 2016).

  • Epilepsy Treatment : Syringaresinol suppresses excitatory synaptic transmission and epileptiform activity in the hippocampus through presynaptic mechanisms, suggesting its potential in treating epilepsy (Cho et al., 2018).

  • Metabolic Disorder Management : Syringaresinol-4-O-β-d-glucoside modulates lipid and glucose metabolism, suggesting its potential in the prevention and treatment of metabolic disorders (Wang et al., 2017).

  • Vasorelaxation Effects : Syringaresinol induces vasorelaxation by enhancing nitric oxide production through the phosphorylation and dimerization of endothelial nitric oxide synthase (Chung et al., 2011).

  • Liriodendrin and Syringin Metabolism : The metabolism of liriodendrin and syringin by human intestinal bacteria relates to their in vitro cytotoxicity, suggesting a potential role in cancer treatment (Kim et al., 1999).

Mechanism of Action

Target of Action

Syringaresinol diacetate primarily targets the Nuclear Factor E2-Related Factor 2 (NRF2) and Nitric Oxide Synthase (NOS) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in vascular functions, including vasorelaxation .

Mode of Action

this compound interacts with its targets in a way that promotes beneficial physiological changes. It inhibits the abundance of pyroptosis-related proteins such as NOD-like receptor family pyrin domain containing 3 (NLRP3), cysteinyl aspartate-specific proteinase 1 (Caspase-1), and gasdermin D (GSDMD), and the biosynthesis of inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18) . Additionally, it promotes the nuclear translocation of NRF2 and enhances the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD) . It also increases NO production, which is correlated with eNOS phosphorylation .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway by upregulating NRF2 signaling . It also enhances NO production in endothelial cells via two distinct mechanisms: phosphatidylinositol 3-kinase/Akt- and PLC/Ca2+/CaMKKβ-dependent eNOS phosphorylation and Ca2±dependent eNOS dimerization .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It effectively decreases excess reactive oxygen species (ROS), thereby providing protection against oxidative damage . It also induces vasorelaxation by enhancing NO production in endothelial cells .

Action Environment

It’s worth noting that the compound’s effects have been observed in various experimental models, including in vitro cell cultures and in vivo animal models

Safety and Hazards

The safety data sheet for syringaresinol diacetate indicates that it has acute oral toxicity (Category 4, H302) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

Biochemical Analysis

Biochemical Properties

Syringaresinol Diacetate interacts with various enzymes and proteins within the body. For instance, it has been found to inhibit the NLRP3/Caspase-1/GSDMD pyroptosis pathway, which is involved in inflammation and cell death . This interaction suggests that this compound may have anti-inflammatory properties.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In studies on diabetic nephropathy, it was found to ameliorate renal hypertrophy, fibrosis, mesangial expansion, and other cellular processes . It appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NRF2 signaling pathway. It promotes the nuclear translocation of nuclear factor E2-related factor 2 (NRF2) and enhances the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD), thereby effectively decreasing excess reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that it can have long-term effects on cellular function. For example, it has been found to ameliorate renal damage in diabetic mice over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on streptozocin-induced diabetic mice, this compound at dosages of 25, 50, and 75 mg/kg induced a significant antidiabetic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to interact with the NRF2 signaling pathway, which plays a crucial role in the regulation of antioxidant response in cells .

Transport and Distribution

Its ability to influence various cellular processes suggests that it may be transported and distributed in a manner that allows it to interact with key enzymes and signaling pathways .

Subcellular Localization

Its interaction with the NRF2 signaling pathway suggests that it may be localized in the nucleus, as NRF2 is a nuclear factor .

Properties

IUPAC Name

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDJEJQAGQWOHV-XZUXRINTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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